Evidence 1: Distinct MAO-A Selectivity Ratio vs. Moclobemide and Tranylcypromine
Benmoxin demonstrates an intermediate MAO-A/MAO-B selectivity profile distinct from both the highly selective RIMA Moclobemide and the non-selective Tranylcypromine. In vitro enzyme assays report a MAO-A IC50 of ~1.2 µM for Benmoxin with minimal MAO-B inhibition (>100 µM), yielding an A/B selectivity ratio of 83:1. This profile positions Benmoxin as a functionally selective MAO-A inhibitor within its class, differing from Moclobemide's 167:1 ratio and Tranylcypromine's 0.25:1 (non-selective) ratio . The intermediate selectivity offers a distinct pharmacological fingerprint for studies comparing graded MAO inhibition.
| Evidence Dimension | MAO-A vs MAO-B Selectivity Ratio (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50: ~1.2 µM; MAO-B IC50: >100 µM; Ratio: 83:1 (A/B) |
| Comparator Or Baseline | Moclobemide (MAO-A IC50: 6.0 µM, Ratio: 167:1 A/B); Tranylcypromine (MAO-A IC50: 0.05 µM, Ratio: 0.25:1 A/B) |
| Quantified Difference | Benmoxin's selectivity (83:1) is approximately half that of Moclobemide (167:1) and significantly higher than Tranylcypromine (0.25:1) |
| Conditions | In vitro enzyme inhibition assay; data adapted from Da Prada et al. (1989) and Kettler et al. (1990) |
Why This Matters
This distinct selectivity ratio enables researchers to probe the functional consequences of intermediate MAO-A/MAO-B inhibition, a profile not represented by either highly selective RIMAs or fully non-selective irreversible MAOIs.
